Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).
Azimilide hydrochloride
CAS No.: 149888-94-8
Cat. No.: VC0003117
Molecular Formula: C23H30Cl3N5O3
Molecular Weight: 530.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149888-94-8 |
---|---|
Molecular Formula | C23H30Cl3N5O3 |
Molecular Weight | 530.9 g/mol |
IUPAC Name | 1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |
Standard InChI | InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |
Standard InChI Key | HHPSICLSNHCSNZ-DSHYBBOZSA-N |
Isomeric SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Canonical SMILES | CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Chemical and Pharmacological Profile of Azimilide Hydrochloride
Structural Characteristics and Physicochemical Properties
Azimilide hydrochloride, chemically designated as 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride, has a molecular formula of C23H28ClN5O3 - 2HCl and a molecular weight of 530.9 g/mol . The compound exists as a crystalline solid with ≥95% purity and demonstrates stability at -20°C . Its structure incorporates a chlorophenyl-furan moiety linked to a hydantoin ring system, enabling simultaneous interaction with both rapid (IKr) and slow (IKs) delayed rectifier potassium channels .
Table 1: Molecular Properties of Azimilide Hydrochloride
Property | Value |
---|---|
Molecular Formula | C23H28ClN5O3 - 2HCl |
Molecular Weight | 530.9 g/mol |
CAS Number | 149888-94-8 |
Purity | ≥95% |
Solubility | 0.0861 mg/mL (predicted) |
logP | 2.91 (ALOGPS) |
Mechanism of Action: Dual Potassium Channel Blockade
Azimilide’s primary mechanism involves inhibition of both IKr (rapid) and IKs (slow) components of the delayed rectifier potassium current, a unique feature among class III antiarrhythmics . In guinea pig ventricular myocytes, it demonstrates IC50 values of 0.3 µM for IKr and 3 µM for IKs . This dual blockade results in rate-independent prolongation of the action potential duration (APD) and effective refractory period (ERP), contrasting with agents like sotalol that exhibit reverse use-dependence (reduced efficacy at elevated heart rates) .
Additional electrophysiological effects include:
-
Sodium Channel (INa) Blockade: Modest inhibition at higher concentrations, contributing to rate-slowing effects .
-
Calcium Channel (ICaL) Modulation: Minor impact on L-type calcium currents, potentially mitigating proarrhythmic risks .
Preclinical models show azimilide increases ERP by 15–25% in isolated guinea pig hearts and reduces ventricular tachyarrhythmia incidence in coronary-ligated rats .
Pharmacokinetics and Metabolism
Metabolic Pathways and Elimination
Hepatic metabolism predominates, involving:
-
Non-enzymatic Cleavage: 35% of the metabolic load, yielding 4-chloro-2-phenyl furoic acid and hydantoin derivatives .
Renal excretion accounts for >35% of cleaved metabolites, with fecal elimination of unchanged azimilide (3–5%) . No dose adjustments are required for renal or hepatic impairment .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 85% |
Tmax | 6–8 hours |
Half-life (t1/2) | 114 hours |
Major Metabolites | 4-chloro-2-phenyl furoic acid |
Excretion | Renal (35%), Fecal (3–5%) |
Clinical Efficacy and Trial Data
Supraventricular Arrhythmias
Phase III trials evaluated azimilide (125 mg/day) in 482 patients with atrial fibrillation (AF), atrial flutter (AFL), or paroxysmal supraventricular tachycardia (PSVT):
-
AF/AFL Cohort (n=402): Median time to symptomatic recurrence was 38 days (azimilide) vs. 27 days (placebo), a non-significant difference (HR=1.14, p=0.29) .
-
PSVT Cohort (n=56): Median recurrence-free survival >180 days (azimilide) vs. 135 days (placebo), also non-significant (HR=1.28, p=0.55) .
Notably, asymptomatic AF/AFL recurrences occurred in 8–11% of patients, suggesting undetected arrhythmia burden .
Ventricular Arrhythmias and Post-MI Risk Reduction
In the SHIELD trial, azimilide (75–125 mg/day) reduced ventricular tachyarrhythmia episodes by 57–63% in ICD patients . A separate post-myocardial infarction (MI) study (n=3,700) is assessing mortality outcomes, with results pending .
Comparative Analysis with Class III Antiarrhythmics
Table 3: Azimilide vs. Sotalol and Amiodarone
Parameter | Azimilide | Sotalol | Amiodarone |
---|---|---|---|
Target Channels | IKr + IKs | IKr | IKr + Multiple |
Reverse Use-Dependence | No | Yes | No |
Half-life (h) | 114 | 12 | 1,800 |
Drug Interactions | None | β-blockers, QT drugs | Multiple |
TdP Risk | 0.5–1.0% | 2–4% | <1% |
Azimilide’s lack of interaction with digoxin or warfarin and out-patient initiation capability offer practical advantages over amiodarone .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume